
(6-Cyanopyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Cyanopyridin-2-yl)boronic acid” is a boronic acid with the molecular formula C6H5BN2O2 and a molecular weight of 147.93 g/mol . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, including “(6-Cyanopyridin-2-yl)boronic acid”, can be achieved through several methods. One approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another promising method is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis
The molecular structure of “(6-Cyanopyridin-2-yl)boronic acid” is represented by the formula C6H5BN2O2 . The compound has a molecular weight of 147.93 g/mol .Chemical Reactions Analysis
“(6-Cyanopyridin-2-yl)boronic acid” is a valuable building block in organic synthesis. It can undergo catalytic protodeboronation, a process that involves the removal of a boron atom from a boronic ester . This reaction can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
“(6-Cyanopyridin-2-yl)boronic acid” is a solid at room temperature . It has a molecular weight of 147.93 g/mol and a molecular formula of C6H5BN2O2 .Scientific Research Applications
Suzuki–Miyaura Coupling
“(6-Cyanopyridin-2-yl)boronic acid” is used as a reagent in Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Catalysis
This compound is known for its diverse applications in catalysis. The boronic acid group plays a crucial role in many catalytic reactions, contributing to the efficiency and selectivity of the reactions.
Pharmaceutical Synthesis
“(6-Cyanopyridin-2-yl)boronic acid” is used in the synthesis of pharmaceuticals. The boronic acid group can react with various functional groups, making it a versatile reagent in the synthesis of complex pharmaceutical molecules.
Material Science
In material science, “(6-Cyanopyridin-2-yl)boronic acid” is used due to its unique properties. The boronic acid group can form stable covalent bonds with a variety of materials, leading to the creation of novel materials with unique properties.
Sensing Applications
Boronic acids, including “(6-Cyanopyridin-2-yl)boronic acid”, are used in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications. These applications can be homogeneous assays or heterogeneous detection .
Biological Labeling
“(6-Cyanopyridin-2-yl)boronic acid” is involved in biological labeling. The boronic acid group can react with certain biological molecules, allowing for the labeling and tracking of these molecules in biological systems.
Protein Manipulation
This compound is used in protein manipulation. The boronic acid group can form covalent bonds with certain amino acids, allowing for the manipulation of protein structures.
Therapeutic Development
“(6-Cyanopyridin-2-yl)boronic acid” is involved in therapeutic development. Its ability to react with various functional groups makes it a valuable tool in the development of new therapeutic agents.
Safety and Hazards
“(6-Cyanopyridin-2-yl)boronic acid” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Future Directions
The synthesis of pyridinylboronic acids and esters, including “(6-Cyanopyridin-2-yl)boronic acid”, is a field of ongoing research. Recent progress includes the development of new synthesis methods such as iridium- or rhodium-catalyzed C-H or C-F borylation . These methods offer high atom efficiency and can be conducted under mild reaction conditions compared with traditional halogen-metal exchange reactions .
Mechanism of Action
Target of Action
The primary target of (6-Cyanopyridin-2-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent, which is a key component in this reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, being a boronic acid, acts as a formally nucleophilic organic group . It is transferred from boron to palladium, a transition metal catalyst, in the reaction .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is relatively stable , which could potentially impact its bioavailability. Its molecular weight is 147.928 , which is within the range generally favorable for drug-like properties.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (6-Cyanopyridin-2-yl)boronic acid. For instance, the compound is relatively stable and environmentally benign . Certain boronic acids, like cyclobutylboronic acid, decompose in air , indicating that the stability of (6-Cyanopyridin-2-yl)boronic acid might also be influenced by exposure to air. Furthermore, the reaction conditions, such as temperature and the presence of other reagents, can also impact the efficacy of the compound in the Suzuki-Miyaura coupling reaction .
properties
IUPAC Name |
(6-cyanopyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUKKKADKQKMJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701005127 |
Source


|
| Record name | (6-Cyanopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Cyanopyridin-2-yl)boronic acid | |
CAS RN |
848500-38-9 |
Source


|
| Record name | (6-Cyanopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

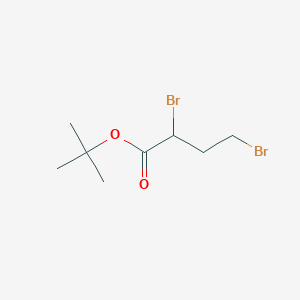
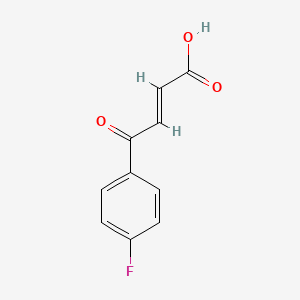
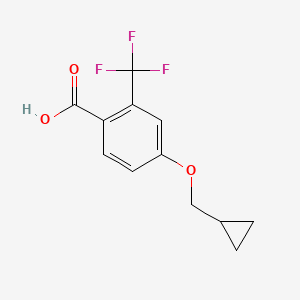
![(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6593800.png)
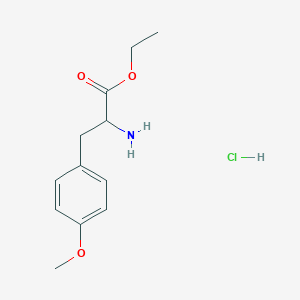

![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron](/img/structure/B6593818.png)
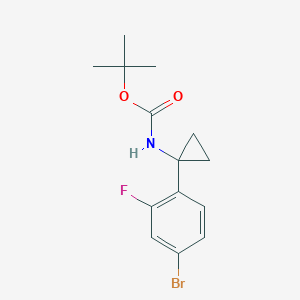
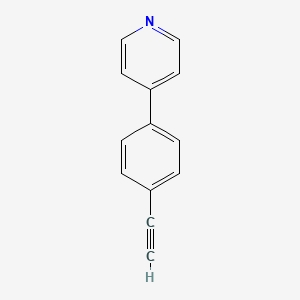
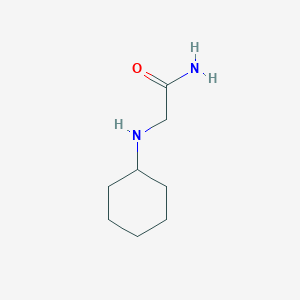
![7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6593843.png)


![9,10-Bis[4-(6-methylbenzothiazole-2-yl)phenyl]anthracene](/img/structure/B6593863.png)